Amphetamine-d7
Description
Amphetamine-d7 (α-methyl-phen-d5-ethyl-beta,beta-d2-amine) is a deuterated analog of amphetamine, featuring seven deuterium atoms replacing hydrogen atoms at specific positions on the phenyl ring and ethylamine side chain . This isotopic substitution increases its molecular weight (C9H5D7N) compared to non-deuterated amphetamine (C9H13N), while maintaining structural and functional similarity. This compound is primarily utilized as an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying amphetamine and its metabolites in forensic, clinical, and research settings . The deuterium atoms minimize interference from endogenous compounds, enhancing analytical precision by providing distinct mass spectral signatures . Its stability (-20°C storage) and ≥98% purity ensure reliability in controlled applications .
Properties
CAS No. |
73758-25-5 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
142.25 g/mol |
IUPAC Name |
1,1-dideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D,7D2 |
InChI Key |
KWTSXDURSIMDCE-XDLMLWIYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C)N)[2H])[2H] |
Canonical SMILES |
CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-d7 typically involves the introduction of deuterium at specific positions in the amphetamine molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a palladium catalyst. Another method involves the use of deuterated reagents in the synthesis process, such as deuterated benzaldehyde and deuterated nitroethane, followed by reduction to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Amphetamine-d7 undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of phenylacetone-d7 and subsequently benzoic acid-d7.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, phenylpropanolamine-d7.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phenylacetone-d7, benzoic acid-d7
Reduction: Phenylpropanolamine-d7
Substitution: Various substituted amphetamines depending on the reagent used
Scientific Research Applications
Amphetamine-d7 is widely used in scientific research due to its isotopic labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of amphetamine in the body.
Metabolism: Investigating metabolic pathways and identifying metabolites of amphetamine.
Drug Development: Used as a reference standard in the development and testing of new drugs.
Neurochemistry: Researching the effects of amphetamine on neurotransmitter systems in the brain.
Mechanism of Action
Amphetamine-d7 exerts its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic neurons. The primary molecular targets include the dopamine transporter, norepinephrine transporter, and vesicular monoamine transporter 2. These actions lead to increased synaptic concentrations of neurotransmitters, resulting in enhanced stimulation of postsynaptic receptors.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Lipophilicity (LogP) | Key Structural Features |
|---|---|---|---|---|
| Amphetamine-d7 | C9H5D7N | 171.7 (HCl salt) | ~1.9 (estimated) | Deuterium at phenyl (5D) and β-ethyl (2D) |
| d-Amphetamine | C9H13N | 135.21 | 1.7–1.9 | Phenethylamine backbone, α-methyl group |
| Methamphetamine | C10H15N | 149.23 | 2.1–2.3 | N-methylated analog of d-amphetamine |
Key Differences :
- This compound vs.
- This compound vs. Methamphetamine : Methamphetamine’s N-methyl group enhances lipophilicity, increasing blood-brain barrier penetration and central nervous system (CNS) potency compared to d-amphetamine . This compound, however, is pharmacologically inert and used solely for analytical purposes.
Pharmacokinetic and Pharmacodynamic Profiles
Metabolism :
- This compound undergoes hepatic CYP2D6-mediated metabolism, but deuterium substitution reduces the rate of N-demethylation and β-hydroxylation, prolonging its detection window in analytical workflows .
- d-Amphetamine and methamphetamine are metabolized to active compounds (e.g., para-hydroxyamphetamine) and exhibit similar plasma half-lives (10–12 hours) in humans, though methamphetamine’s higher lipophilicity correlates with prolonged CNS effects .
- Analytical Utility: this compound serves as an internal standard in GC-MS for differentiating d-amphetamine from methamphetamine in biological samples, leveraging its unique mass fragmentation patterns . In contrast, non-deuterated amphetamines are quantified against this compound to correct for matrix effects and instrument variability .
Key Findings :
- Abuse Potential: Methamphetamine has higher abuse rates than d-amphetamine due to greater CNS bioavailability and perceived euphoric effects, though both show similar dopamine release in the nucleus accumbens .
- Safety Profile : d-Amphetamine is associated with fewer neurotoxic effects compared to methamphetamine, which induces oxidative stress and long-term cognitive deficits at high doses .
Analytical Methodologies
- GC-MS : this compound is resolved from d-amphetamine and methamphetamine using deuterium-specific ion monitoring (e.g., m/z 140 for this compound vs. m/z 133 for d-amphetamine) .
- LC-MS/MS : Enhances sensitivity for low-concentration samples, with this compound improving accuracy in multi-analyte panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
